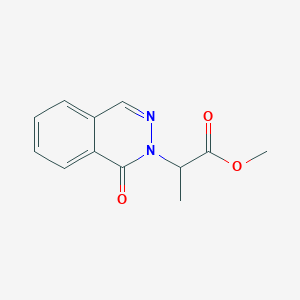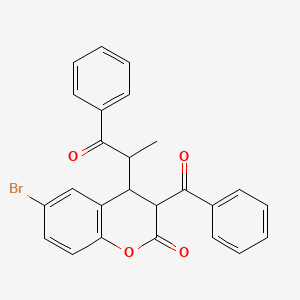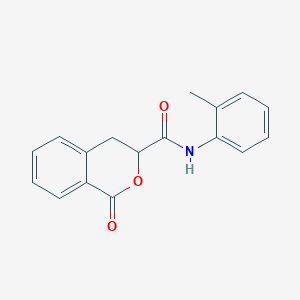
methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate
Descripción general
Descripción
Methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate, also known as MOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phthalazine derivative that has been synthesized through various methods and has shown promising results in different studies.
Mecanismo De Acción
The mechanism of action of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is not fully understood. However, it has been proposed that methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), which is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is its ease of synthesis. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate can be synthesized through various methods using readily available starting materials. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has also been found to exhibit excellent stability under various conditions. However, one of the limitations of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is its low solubility in water, which may limit its applications in aqueous systems. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate. One of the significant directions is the development of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate-based drugs for the treatment of various diseases. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another direction is the modification of the chemical structure of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate to improve its solubility and reduce its cytotoxicity. The development of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate-based materials for various applications is also an area of interest. Overall, methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is a promising compound with significant potential for various applications, and further research is needed to explore its full potential.
Conclusion:
In conclusion, methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is a phthalazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been synthesized through various methods and has shown promising results in different studies. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been extensively studied for its potential applications in medicinal chemistry, and its mechanism of action has been proposed to involve the inhibition of cyclooxygenase enzymes. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, future directions for the research on methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate have been identified, and it has been concluded that methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is a promising compound with significant potential for various applications.
Aplicaciones Científicas De Investigación
Methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields. One of the significant applications of methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate is in the field of medicinal chemistry. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit antitumor activity against various cancer cell lines. methyl 2-(1-oxo-2(1H)-phthalazinyl)propanoate has been used as a starting material for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
methyl 2-(1-oxophthalazin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(12(16)17-2)14-11(15)10-6-4-3-5-9(10)7-13-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLZEDNEIKDSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)

![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)

![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4109825.png)

![4-methoxy-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109832.png)
![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)